![molecular formula C11H10N2O3S B2980955 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide CAS No. 438019-29-5](/img/structure/B2980955.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
“N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide” is a chemical compound with different molecular formulas depending on its derivatives . For instance, one derivative has a molecular formula of C23H23ClN4O5S, an average mass of 502.970 Da, and a monoisotopic mass of 502.107758 Da .
Synthesis Analysis
The synthesis of benzothiazoles, which are part of the compound’s structure, has been extensively studied . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other methods involve the use of 2-aminothiophenol with aldehydes in various conditions .Molecular Structure Analysis
The molecular structure of “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide” varies depending on the specific derivative . For example, one derivative has a molecular formula of C16H10F2N2O3S, with an average mass of 348.324 Da and a monoisotopic mass of 348.038025 Da .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis reactions to produce various chemical structures, such as dendrimers .
Ligands for Catalysts
It may serve as a ligand for catalysts in asymmetrical reactions .
Antibacterial Applications
The molecule has shown potential as an antibacterial agent against certain strains like B. subtilis .
Biofilm Inhibition
It has been reported to inhibit bacterial biofilm growth, which is crucial in preventing bacterial infections .
Mechanism of Action
Target of Action
The primary targets of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide are currently unknown
Result of Action
The molecular and cellular effects of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide These factors could include the pH and temperature of the compound’s environment, the presence of other molecules, and more
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-7-4-8-9(5-10(7)17-11)16-3-2-15-8/h4-5H,2-3H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHFSVJYLTYUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
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